molecular formula C10H14N2O4 B6231646 4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid CAS No. 85406-53-7

4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid

Cat. No. B6231646
CAS RN: 85406-53-7
M. Wt: 226.2
InChI Key:
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Description

“4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid” is a chemical compound with a molecular weight of 361.4 . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

The synthesis of pyrroles, such as “4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid” includes a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrole-2-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving “4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid” are likely to involve the functional groups present in the molecule. For instance, the carboxylic acid group can undergo reactions such as protonation of the carbonyl by an acid, followed by nucleophilic attack on the carbonyl .


Physical And Chemical Properties Analysis

“4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 361.4 .

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the pyrrole ring and the carboxylic acid group. The final step involves the deprotection of the amine group to obtain the target compound.", "Starting Materials": [ "tert-butyl carbamate", "1H-pyrrole-2-carboxylic acid", "tert-butyl bromoacetate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "tert-butyl carbamate is added to the amine group of 1H-pyrrole-2-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours to obtain the protected amine product.", "Step 2: Synthesis of the pyrrole ring", "tert-butyl bromoacetate is added to the protected amine product in the presence of diisopropylethylamine and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours to obtain the pyrrole ring product.", "Step 3: Synthesis of the carboxylic acid group", "The pyrrole ring product is hydrolyzed using sodium hydroxide in methanol to obtain the carboxylic acid product.", "Step 4: Deprotection of the amine group", "The protected amine product is deprotected using hydrochloric acid in methanol followed by neutralization with sodium bicarbonate and extraction with dichloromethane. The organic layer is dried over sodium sulfate and concentrated to obtain the target compound '4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid'." ] }

CAS RN

85406-53-7

Product Name

4-{[(tert-butoxy)carbonyl]amino}-1H-pyrrole-2-carboxylic acid

Molecular Formula

C10H14N2O4

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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